![molecular formula C28H22N2 B14249383 5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine CAS No. 204375-75-7](/img/structure/B14249383.png)
5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-10-[(phenanthren-9-yl)methyl]-5,10-dihydrophenazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene moiety attached to a dihydrophenazine core, which contributes to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10-[(phenanthren-9-yl)methyl]-5,10-dihydrophenazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Phenanthrene Moiety: The phenanthrene ring system can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Phenanthrene Moiety: The phenanthrene moiety is then attached to the dihydrophenazine core through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Methylation: The final step involves the methylation of the dihydrophenazine core to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-10-[(phenanthren-9-yl)methyl]-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the phenanthrene and dihydrophenazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenanthrene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-10-[(phenanthren-9-yl)methyl]-5,10-dihydrophenazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 5-Methyl-10-[(phenanthren-9-yl)methyl]-5,10-dihydrophenazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and cellular membranes, leading to various biological effects.
Pathways Involved: It may induce oxidative stress, disrupt cellular signaling pathways, and interfere with cellular metabolism, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1,10-phenanthroline: A related compound with a similar phenanthrene core but differing in the substitution pattern and overall structure.
10-Phenylphenanthrene: Another compound with a phenanthrene core, used in similar applications but with distinct chemical properties.
Eigenschaften
CAS-Nummer |
204375-75-7 |
|---|---|
Molekularformel |
C28H22N2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
5-methyl-10-(phenanthren-9-ylmethyl)phenazine |
InChI |
InChI=1S/C28H22N2/c1-29-25-14-6-8-16-27(25)30(28-17-9-7-15-26(28)29)19-21-18-20-10-2-3-11-22(20)24-13-5-4-12-23(21)24/h2-18H,19H2,1H3 |
InChI-Schlüssel |
RZSIWWDZOSRCHY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



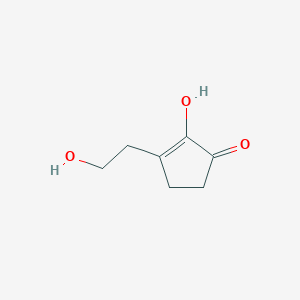
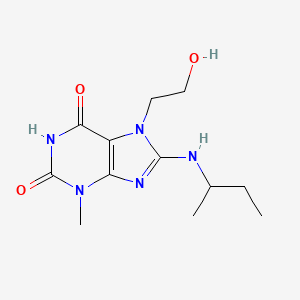

![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
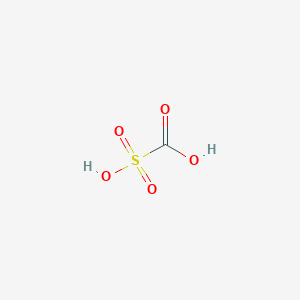
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
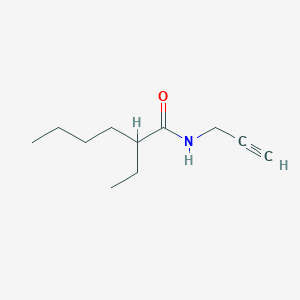
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
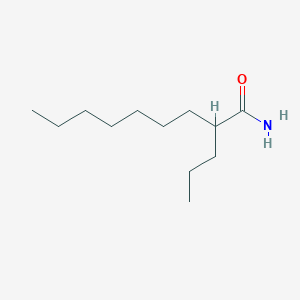
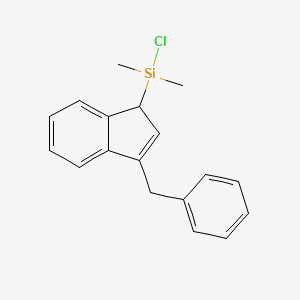
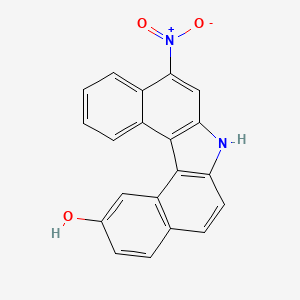
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
